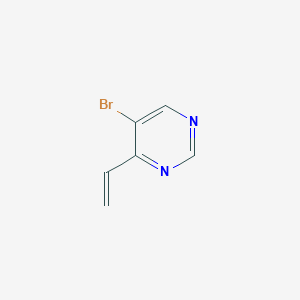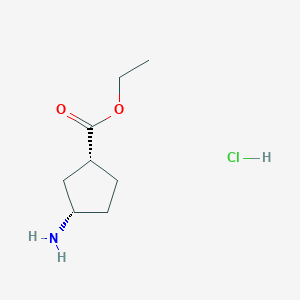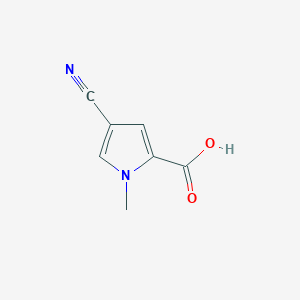
4-Bromo-2-methoxy-5-nitroaniline
Vue d'ensemble
Description
“4-Bromo-2-methoxy-5-nitroaniline” is a compound that contains a bromine atom, a methoxy group, and a nitro group attached to an aniline . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-5-nitroaniline” would be determined by the positions of the bromine, methoxy, and nitro groups on the aniline ring . These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
“4-Bromo-2-methoxy-5-nitroaniline” could potentially participate in various chemical reactions due to the presence of the bromine, methoxy, and nitro groups . For example, the bromine atom could be replaced by other groups in a substitution reaction . The nitro group could also be reduced to an amine, potentially allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxy-5-nitroaniline” would be influenced by the presence of the bromine, methoxy, and nitro groups . For example, the compound could have a relatively high molecular weight due to the presence of these groups . The compound could also have unique solubility properties, potentially being soluble in some organic solvents .Applications De Recherche Scientifique
Synthesis Methods and Intermediates
- Synthesis of 2-Bromo-4-Nitrophenol : Utilizing 2-methoxy-5-nitroaniline as a starting material, researchers developed a method to synthesize 2-bromo-4-nitrophenol, which involved a diazotization reaction and the Sandmeyer reaction. This process is efficient and suitable for commercial production (Li Zi-ying, 2008).
- Crystalline Structures Analysis : The crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and related compounds were analyzed, revealing insights into the nucleophilic substitution reactions of these substances (G. Chauvière, J. Jaud, J. Rameau, 1995).
Chemical Reactions and Properties
- Directive Influence in Nitration Reactions : Research on the nitration of derivatives of pyridine N-oxide showed how the N-oxide group influences the reaction, yielding specific nitro compounds. This has implications for the chemical manipulation of related structures (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).
- Nucleophilic Displacement Reactions : Investigations into the reactions of bromo- and iodo-imidazoles activated by nitro substituents with methoxide and other nucleophiles were conducted, providing insights into regiochemistry and molecular structure (S. Kulkarni, Grimmett, L. Hanton, J. Simpson, 1987).
Applications in Material Science
- Synthesis of Nonlinear Optics Salts : A study on the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, using methyl benzenesulfonates with various substituents, including methoxy, methyl, chloro, or bromo groups, showed potential for applications in second-order nonlinear optics (Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000).
Medicinal Chemistry and Pharmacology
- Green Synthesis and Urease Inhibitory Activity : A Schiff base compound synthesized via a green grinding method showed considerable urease inhibitory activity. This finding is significant for potential applications in medicine and agriculture (Abida Zulfiqar, D. Ahmed, Rabia Fatima, S. Yousuf, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that nitroaniline compounds can undergo various types of reactions, including substitution and reduction reactions . The presence of the nitro group in 4-Bromo-2-methoxy-5-nitroaniline could potentially influence its interaction with its targets .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Similar compounds are known to exhibit predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
It is known that nitroaniline compounds can cause substantial polarization shifts in benzene rings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methoxy-5-nitroaniline. For safe storage and handling, it should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals . It is also important to prevent its release into the environment .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIUWXCQAIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)



![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)
